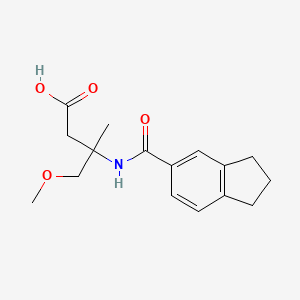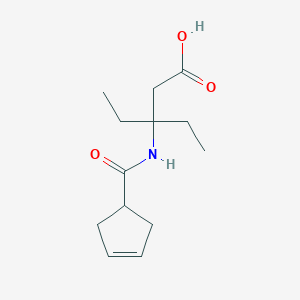![molecular formula C17H20N2O4 B6663764 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6663764.png)
3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of amino acids with carbonyl compounds under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the oxazole ring and the phenyl group makes it a versatile substrate for different chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The reactions of 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid can lead to the formation of various derivatives, including esters, amides, and other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and material science.
Biology: In biological research, 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid is studied for its potential biological activities. It has shown promise in modulating various biological pathways and may have applications in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid exerts its effects involves its interaction with specific molecular targets. The oxazole ring and the phenyl group play crucial roles in binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid
3-Ethyl-3-[(5-phenyl-1,3-oxazole-4-carbonyl)amino]pentanoic acid
3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]hexanoic acid
Uniqueness: 3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-17(4-2,11-15(20)21)18-16(22)13-10-14(23-19-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWGGVXAPBLWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-methyl-3-[2-[2-(trifluoromethyl)phenoxy]propanoylamino]butanoic acid](/img/structure/B6663696.png)
![3-[(3-Aminopyrazine-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663701.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-ethylpentanoic acid](/img/structure/B6663716.png)
![3-Ethyl-3-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B6663723.png)
![3-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]pentanoic acid](/img/structure/B6663728.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)
![3-Ethyl-3-[[1-(2-phenylacetyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6663748.png)
![3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663754.png)
![3-Ethyl-3-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6663762.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663780.png)
![3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
